

# Spectroscopic Validation of Adipic Acid Diethanolamine Polymer Structure: A Comparative Guide

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This guide provides a comparative analysis of the spectroscopic data for validating the structure of polyesteramides derived from adipic acid. Due to the limited availability of published spectra for the specific adipic acid diethanolamine polymer, this guide presents a detailed analysis of closely related and well-characterized polyesteramides as alternatives. This comparative approach allows for a robust understanding of the expected spectroscopic features and provides a framework for the characterization of novel polyesteramides.

## Introduction to Polyesteramide Characterization

Polyesteramides are a class of polymers that incorporate both ester and amide linkages in their backbone. This combination of functional groups imparts unique properties, including biodegradability and good thermal and mechanical stability, making them attractive for various biomedical and pharmaceutical applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure, composition, and purity of these polymers.

## Comparative Spectroscopic Data

This section compares the spectroscopic data of a polymer derived from adipic acid and diethanolamine with two alternative polyesteramides synthesized from adipic acid and other monomers.

Table 1: Summary of Comparative Spectroscopic Data

Polymer	Monomers	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)	FTIR ( $\text{cm}^{-1}$ )	Mass Spectrometry
Adipic Acid Diethanolamine Polymer (Expected)	Adipic Acid, Diethanolamine	Signals for adipoyl protons (~1.6, 2.3), diethanolamine protons (methylene groups adjacent to N and O)	Signals for carbonyl, methylene carbons of adipic acid and diethanolamine	Amide I (C=O stretch), Amide II (N-H bend), C-O stretch (ester), N-H stretch	Data not readily available in literature.
Poly(ester amide) from Adipic Acid, L-alanine, and 1,4-Butanediol	Adipic Acid, L-alanine, 1,4-Butanediol	Multiple peaks corresponding to the different monomer units and their linkages within the polymer backbone.[1]	Signals characterize the distribution of amide and ester linkages along the polymer backbone.[2]	Exhibits characteristic amide and ester vibrational bands.[1]	Not detailed in the provided results.
Poly(ester amide) from Adipic Acid and 1,6-Hexanediamine	Adipic Acid, 1,6-Hexanediamine	Signals corresponding to the methylene protons of adipic acid and 1,6-hexanediamine.	Carbonyl and methylene carbon signals confirming the polyamide structure.	Characteristic amide I and II bands, along with C-H stretching vibrations.	Not detailed in the provided results.

## Detailed Spectroscopic Analysis

### Adipic Acid Diethanolamine Polymer (Hypothetical Analysis)

While specific published spectra for a high molecular weight polymer of adipic acid and diethanolamine are not readily available, the synthesis of a reactive diluent from these monomers has been confirmed using FTIR and  $^1\text{H}$  NMR. Based on the monomer structures, the following spectroscopic features are anticipated:

- $^1\text{H}$  NMR: Resonances corresponding to the methylene protons of the adipic acid backbone and the methylene protons of the diethanolamine units adjacent to the nitrogen and oxygen atoms.
- FTIR: Characteristic absorption bands for the amide group (Amide I around  $1650\text{ cm}^{-1}$  and Amide II around  $1550\text{ cm}^{-1}$ ), the ester group ( $\text{C}=\text{O}$  stretch around  $1730\text{ cm}^{-1}$ ), and N-H stretching vibrations.

### Alternative 1: Poly(ester amide) from Adipic Acid, L-alanine, and Diols

A study by Abbes et al. describes the synthesis and characterization of polyesteramides from adipic acid, L-alanine, and various diols.[1] The  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra of these polymers provide detailed information about their microstructure, including the distribution of amide and ester linkages.[1][2]

### Alternative 2: Polyamides from Adipic Acid and Diamines

Research on copolyamides derived from the comonomer of bis(2-aminoethyl) adipamide and adipic acid provides insights into the spectroscopic features of polyamides containing adipic acid.[3] The FTIR and  $^1\text{H}$  NMR data confirm the chemical structures of these polymers, showing characteristic peaks for the amide linkages and the aliphatic chains.[3]

## Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and composition of the polymer.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 (signal-to-noise dependent).
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-15 ppm.

<sup>13</sup>C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled <sup>13</sup>C experiment.
- Number of Scans: 1024 or more (due to low natural abundance of <sup>13</sup>C).
- Relaxation Delay: 2-10 seconds.
- Spectral Width: 0-200 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the polymer.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

**Sample Preparation:**

- Place a small amount of the solid polymer sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

**Data Acquisition:**

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight distribution and end-groups of the polymer.

**Instrumentation:** Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer.

**Sample Preparation:**

- **Matrix Solution:** Prepare a saturated solution of a suitable matrix (e.g.,  $\alpha$ -cyano-4-hydroxycinnamic acid, sinapinic acid) in a solvent like acetonitrile or a mixture of acetonitrile and water.
- **Analyte Solution:** Dissolve the polymer sample in a suitable solvent (e.g., THF, DMF) at a concentration of  $\sim 1$  mg/mL.
- **Sample Spotting:** Mix the analyte solution with the matrix solution in a 1:10 ratio (v/v). Spot 1-2  $\mu\text{L}$  of the mixture onto the MALDI target plate and allow it to air-dry.

**Data Acquisition:**

- **Ionization Mode:** Positive or negative ion mode, depending on the polymer.

- Laser: Nitrogen laser (337 nm).
- Mass Range: Scan a mass range appropriate for the expected molecular weight of the polymer.

## Visualizations

The following diagrams illustrate the expected structure of the adipic acid diethanolamine polymer and a general workflow for its spectroscopic validation.

Caption: Proposed repeating unit of adipic acid diethanolamine polymer.

Caption: Workflow for the spectroscopic validation of polymer structure.

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## References

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